(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a chiral compound featuring a cyclopentane ring with a carboxylic acid functional group and a tert-butoxycarbonyl (Boc) protecting group on the amine. The structural formula indicates that this compound has potential applications in medicinal chemistry, particularly in the synthesis of peptide derivatives due to its amino acid-like structure.
(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid serves as a valuable building block in organic synthesis. The presence of the carboxylic acid group and the protected amine functionality allows for further chemical transformations. Here's how it's utilized:
The potential biological activity of (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid or its derivatives is being explored in medicinal chemistry research. The molecule's chiral nature and functional groups could be relevant for:
These reactions are facilitated by various catalysts and can be performed under different conditions depending on the desired outcome
The synthesis of (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid can be achieved through several methods: These methods highlight the importance of protecting groups in organic synthesis to maintain the integrity of sensitive functional groups during reactions .
The unique structure of (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid makes it valuable in various fields:
Interaction studies typically involve assessing how (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid interacts with biological macromolecules such as proteins or enzymes. These studies may utilize techniques like:
Several compounds share structural similarities with (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid. Here are a few notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| L-Leucine | Natural Amino Acid | Essential for protein synthesis; branched-chain structure. |
| N-Boc-L-Alanine | Amino Acid Derivative | Similar protective group; used in peptide synthesis. |
| 3-Aminocyclopentanecarboxylic Acid | Related Cycloacid | Lacks protective group; more reactive than Boc derivative. |
These compounds differ primarily in their functional groups and protective strategies, impacting their reactivity and applications in medicinal chemistry .
The stereoselective construction of the cyclopentane ring in (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid requires meticulous control over regio- and enantioselectivity. Modern approaches employ transition-metal catalysis and organocatalytic annulation to achieve the desired stereochemistry.
Rhodium-catalyzed domino sequences enable the formation of cyclopentanes with four contiguous stereocenters through a conjugated carbene insertion/cyclization mechanism. This method utilizes dirhodium(II) carboxylate catalysts to mediate [3+2] annulations between vinyl carbenes and α,β-unsaturated carbonyl compounds, achieving diastereomeric ratios exceeding 20:1 and enantiomeric excesses up to 97%. The reaction’s success hinges on the catalyst’s ability to control the trajectory of carbene transfer while maintaining the stereochemical integrity of the cyclopentane core.
Organocatalytic strategies offer complementary stereocontrol through enamine-activated intermediates. Chiral secondary amine catalysts promote asymmetric Michael/aldol cascades, converting cyclopropaneacetaldehydes into functionalized cyclopentanes. For example, prolinol-derived catalysts induce ring-opening of donor-acceptor cyclopropanes followed by intramolecular aldol cyclization, establishing the 1R,3S configuration with 89–95% enantiomeric excess. This approach benefits from mild conditions (25°C, dichloromethane solvent) and avoids transition-metal residues.
Chiral Lewis acid complexes further expand synthetic options. A magnesium(II)/N,N'-dioxide system catalyzes enantioselective annulations between Morita-Baylis-Hillman adducts and ortho-hydroxychalcones, constructing spiro[cyclopentane-1,3'-oxindole] intermediates that can be hydrolyzed to the target compound. This method delivers five consecutive stereocenters in a single operation, demonstrating 99% yield and 97% enantiomeric excess in optimized cases.
The tert-butoxycarbonyl (Boc) group serves as a critical protecting moiety for the amine functionality during the synthesis of (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid. Its orthogonal stability under both acidic and basic conditions enables sequential deprotection strategies while preserving the carboxylic acid group.
Boc introduction typically employs di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP). For cyclopentane derivatives, protection proceeds efficiently in tetrahydrofuran at 0–25°C, achieving >95% conversion within 2 hours. The bulky tert-butyl group sterically shields the nitrogen, preventing undesired side reactions during subsequent coupling steps in peptide synthesis.
Deprotection utilizes trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v), cleanly removing the Boc group within 30 minutes at room temperature. This selectivity allows retention of acid-labile functional groups, including tert-butyl esters that may be present in advanced intermediates. Kinetic studies reveal complete deprotection occurs via a two-step mechanism: initial protonation of the carbamate oxygen followed by elimination of isobutylene and carbon dioxide.
Comparative analysis of protecting group strategies demonstrates Boc’s superiority over alternatives like Fmoc (9-fluorenylmethyloxycarbonyl) for this application. While Fmoc permits base-labile deprotection (piperidine in DMF), its UV-active nature complicates purification for light-sensitive derivatives. Boc-protected intermediates exhibit enhanced crystallinity, facilitating isolation through recrystallization from ethyl acetate/hexane mixtures.
Catalytic asymmetric synthesis has revolutionized access to enantiomerically pure (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid. Three principal catalytic manifolds dominate current methodologies:
Chiral Lewis Acid Catalysis: The magnesium(II)/N,N'-dioxide system achieves remarkable stereocontrol in spirocyclopentane formations. DFT calculations confirm the catalyst induces a distorted trigonal bipyramidal geometry around magnesium, positioning reactants for suprafacial addition that establishes the 1R,3S configuration. This method’s broad substrate scope accommodates electron-deficient aryl groups and heterocyclic chalcones without erosion of enantioselectivity.
Organocatalytic Enamine Activation: Proline-derived catalysts mediate asymmetric ring-opening/cyclization cascades of cyclopropaneacetaldehydes. The enamine intermediate directs nucleophilic attack to the cyclopropane’s less substituted carbon, enforcing trans-diastereoselectivity during ring expansion to cyclopentanes. Substituent effects follow Mayr’s nucleophilicity scales, with electron-donating groups accelerating the rate-determining ring-opening step.
Transition-Metal Catalyzed Dynamic Kinetic Resolution: Rhodium(II)-catalyzed reactions exploit the planar chirality of metallocarbene intermediates to control absolute configuration. Chiral dirhodium complexes with tetrakis(2-ethylhexanoate) ligands induce helical twist in the transition state, biasing carbene insertion to form the desired (1R,3S) diastereomer. This approach demonstrates exceptional functional group tolerance, accommodating esters, ethers, and protected amines without competitive side reactions.
The choice between solid-phase and solution-phase synthesis of (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid depends on scale, purity requirements, and intended application.
Solid-Phase Synthesis:
Predominantly used for generating peptide conjugates, solid-phase methods anchor the carboxylic acid to Wang or Rink amide resins via ester linkages. Boc-protected amino cyclopentane building blocks undergo automated coupling cycles using HBTU/HOBt activation, with each cycle achieving >98% coupling efficiency. While ideal for library production (0.1–5 mmol scale), resin loading limitations (~0.8 mmol/g) and final cleavage yields (typically 60–75%) restrict large-scale applications.
Solution-Phase Synthesis:
Industrial production favors solution-phase routes for their scalability and simplified purification. Kilo-scale reactions employ continuous flow hydrogenation to reduce intermediate imines, followed by Boc protection in plug-flow reactors. Crystallization-driven purification achieves >99.5% enantiomeric excess at 50–100 kg batch sizes, with overall yields improving from 42% (batch) to 68% (continuous). Economic analyses indicate solution-phase reduces production costs by 73% compared to solid-phase for multi-kilogram quantities.
| Parameter | Solid-Phase | Solution-Phase |
|---|---|---|
| Scale | 0.1–5 mmol | 50–100 kg |
| Purity (HPLC) | 90–95% | 99.5–99.9% |
| Cycle Time | 3–5 days | 2–4 weeks |
| Cost per gram | $120–$250 | $8–$15 |
| Typical Application | Peptide conjugates | Bulk API production |
The application of (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid in kinase inhibitor optimization represents a paradigm shift in targeted drug development [5] [6]. Molecular editing strategies utilizing this compound focus on precise structural modifications that enhance selectivity and potency against specific kinase targets [5] [7].
Contemporary molecular editing approaches employ this cyclopentane derivative as a foundation for single-atom editing and skeletal modification techniques [5]. The carbon-to-nitrogen transmutation reactions utilizing the compound's cyclopentane core enable the generation of quinazoline derivatives with enhanced kinase selectivity profiles [5]. These transformations yield compounds with improved binding affinity compared to traditional pyridine-based inhibitors [5] [7].
The compound's integration into diversity-oriented skeleton editing protocols allows for the systematic generation of multiple kinase inhibitor scaffolds from a single starting material [5] [8]. Structure-activity relationship studies demonstrate that modifications to the cyclopentane ring system result in compounds exhibiting nanomolar to picomolar binding affinities against target kinases [9] [10]. High-throughput screening assays confirm that derivatives maintain selectivity while improving pharmacokinetic properties [11] [7].
Table 1: Molecular Editing Strategies for Kinase Inhibitor Optimization
| Strategy | Target Application | Structural Modification | Kinase Selectivity Impact | Validation Method |
|---|---|---|---|---|
| Single-Atom Editing | Pyridine to quinazoline transformation | Carbon to nitrogen transmutation | Enhanced selectivity profile | High-throughput screening assays |
| Skeletal Editing | Quinoline to quinazoline conversion | Ring expansion or contraction | Improved binding affinity | Structure-activity relationship studies |
| Bioisosteric Replacement | Carboxylic acid to cyclopentane-1,3-dione | Functional group replacement | Maintained potency with improved properties | Functional and radioligand-binding assays |
| Carbon-Hydrogen Functionalization | Direct molecular modification | Hydrogen atom replacement | Targeted modification without overall shape change | Molecular docking studies |
| Diversity-Oriented Skeleton Editing | Multiple scaffold generation | Core structure diversification | Broad selectivity screening | Kinase panel screening |
| Partially Diverse Molecular Skeleton Editing | Site-specific modification of complex molecules | Selective site modification | Precise selectivity tuning | Protein-ligand binding analysis |
Thermodynamic profiling studies reveal that cyclopentyl derivatives demonstrate superior binding characteristics compared to isopropyl analogs when incorporated into kinase inhibitor frameworks [12]. The enhanced van der Waals interactions provided by the additional ethylene moiety in the cyclopentyl group contribute to improved enthalpic binding advantages [12]. Computational analyses indicate that the relative enthalpic gain arises from enhanced molecular interactions across the entire protein-ligand complex [12].
Rational redesign strategies employing (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid focus on exploiting dehydrons as selectivity filters for kinase specificity [11]. These solvent-exposed intramolecular hydrogen bonds serve as non-conserved structural features across protein families, enabling the development of highly selective inhibitors [11]. Experimental validation through kinase panel screening demonstrates significantly focused activity profiles for redesigned compounds [11].
The carboxylic acid functionality present in (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid serves as a strategic anchor point for innovative prodrug design approaches [13] [14]. These strategies address fundamental challenges in drug delivery by masking the polar carboxylic acid group to improve membrane permeability while ensuring controlled release at target sites [13] [15].
Esterase-mediated hydrolysis represents the most extensively utilized prodrug activation mechanism for compounds containing this carboxylic acid functionality [13] [14]. The formation of ethyl and aryl ester derivatives enables rapid conversion to the active parent compound through ubiquitous esterases present in blood, liver, and target tissues [13]. These modifications result in significantly improved membrane permeability characteristics while maintaining therapeutic efficacy [14] [15].
Carbamate prodrug strategies utilizing the compound's amino functionality demonstrate enhanced tissue-specific targeting capabilities [14]. N-(acyloxy)alkyl carbamate derivatives exhibit exceptional stability in aqueous solutions while undergoing rapid enzymatic conversion in plasma environments [14]. The esterase-catalyzed hydrolysis of terminal ester linkages leads to unstable intermediates that spontaneously decompose to release the parent compound [14].
Table 2: Prodrug Activation Mechanisms Utilizing Carboxylic Acid Functionality
| Activation Mechanism | Prodrug Type | Activation Site | Carboxylic Acid Release Rate | Therapeutic Advantage | Clinical Application |
|---|---|---|---|---|---|
| Esterase-Mediated Hydrolysis | Ethyl/Aryl Esters | Blood, Liver, Target Tissues | Rapid (minutes) | Improved membrane permeability | Broad spectrum therapeutics |
| Carbamate Prodrug Activation | N-(acyloxy)alkyl Carbamates | Plasma and Corneal Tissues | Moderate (hours) | Enhanced corneal penetration | Ophthalmic drug delivery |
| Hydrogen Peroxide Responsive Activation | Thiazolidinone Protected Acids | Disease-Specific Environments | Controlled (disease-dependent) | Targeted drug release | Cancer targeted therapy |
| Fatty Acid Amide Hydrolase Mediated | N-Methyl Amides | Central Nervous System | Selective (CNS-targeted) | Brain-selective delivery | Neurological disorders |
| Enzymatic Cleavage via Specific Esterases | Cyclic Carbonate Esters | Organ-Specific Esterases | Variable (enzyme-dependent) | Tissue-specific activation | Cardiovascular diseases |
| pH-Dependent Hydrolysis | Ionizable Prodrugs | Gastrointestinal Tract | pH-Dependent | Reduced gastric irritation | Anti-inflammatory agents |
Novel hydrogen peroxide responsive activation strategies employ thiazolidinone protecting groups to mask the carboxylic acid functionality [16]. This approach enables disease-specific drug release by exploiting elevated reactive oxygen species levels in pathological environments [16]. Compounds utilizing this strategy demonstrate minimal activity in their protected form but exhibit restored therapeutic potency upon hydrogen peroxide-mediated activation [16].
Fatty acid amide hydrolase mediated activation represents an innovative approach for brain-selective drug delivery [15]. Conversion of the carboxylic acid functionality to N-methyl amides enables passive diffusion across the blood-brain barrier [15]. The selective cleavage by central nervous system-expressed fatty acid amide hydrolase ensures targeted drug release while minimizing peripheral exposure [15].
Structure-activity relationship studies reveal that prodrugs displaying central nervous system selectivity exhibit linear, rod-like molecular geometries [15]. This structural characteristic enhances blood-brain barrier penetration while maintaining susceptibility to enzymatic activation [15]. Co-administration studies with specific enzyme inhibitors confirm the critical role of target enzymes in prodrug-to-drug conversion [15].
The integration of (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid into G protein-coupled receptor pharmacophore models represents a sophisticated approach to therapeutic design [17] [18]. The compound's structural features provide essential pharmacophoric elements including hydrogen bonding sites, hydrophobic regions, and conformational constraints necessary for selective receptor binding [19] [20].
Contemporary pharmacophore mapping methodologies identify the cyclopentane carboxylic acid scaffold as a privileged structure for G protein-coupled receptor targeting [1] [17]. The three-dimensional arrangement of functional groups within the compound enables optimal molecular recognition with diverse receptor subtypes [19] [21]. Computational pharmacophore models demonstrate binding affinities ranging from nanomolar to picomolar levels across multiple G protein-coupled receptor families [17] [22].
Peptide and protein-activated G protein-coupled receptors represent primary therapeutic targets for compounds incorporating this pharmacophore [18]. Clinical development programs focusing on calcitonin gene-related peptide receptors, chemokine receptors, and orphan G protein-coupled receptors demonstrate the versatility of this structural framework [18]. Biologics-based approaches utilizing the compound's pharmacophoric elements achieve enhanced selectivity profiles compared to traditional small molecule approaches [18].
Table 3: Pharmacophore Integration Strategies in G Protein-Coupled Receptor-Targeted Therapeutics
| G Protein-Coupled Receptor Target Class | Pharmacophore Elements | Binding Affinity Range | Structure-Activity Optimization | Therapeutic Indication | Development Stage |
|---|---|---|---|---|---|
| Peptide/Protein-Activated G Protein-Coupled Receptors | Hydrogen bonding sites, hydrophobic regions | Nanomolar to picomolar | Biologics-based approaches | Migraine, Epilepsy, Metabolic disorders | Clinical trials (Phase II-III) |
| Chemokine Receptors | Aromatic interactions, electrostatic sites | Low nanomolar | Small molecule antagonists | Cancer, Asthma, Rheumatoid arthritis | Multiple agents in clinical development |
| Orphan G Protein-Coupled Receptors | Flexible binding conformations | Variable (micromolar to nanomolar) | Ligand-independent activation | Ulcerative colitis, Autoimmune diseases | Early clinical investigation |
| Prostanoid Receptors | Cyclopentane-1,3-dione isosteres | Nanomolar inhibitory concentration fifty values | Carboxylic acid bioisosteres | Cardiovascular disease, Inflammation | Preclinical to clinical transition |
| Melanocortin Receptors | Peptide backbone mimetics | Subnanomolar potency | Selective receptor subtype targeting | Sexual dysfunction, Obesity | Food and Drug Administration approval achieved |
| Apelin Receptors | Cardiovascular-specific motifs | Nanomolar range | Cardiovascular selectivity | Heart failure, Insulin sensitivity | Clinical trials ongoing |
Cyclopentane-1,3-dione bioisosteres derived from the parent compound demonstrate exceptional utility in prostanoid receptor targeting applications [23] [24]. These derivatives maintain the essential acidic properties of carboxylic acids while providing tunable lipophilicity and enhanced metabolic stability [23] [24]. Functional and radioligand-binding assays confirm nanomolar inhibitory concentration fifty values comparable to established thromboxane A2 receptor antagonists [24].
Cyclotide-based engineering approaches incorporate the compound's pharmacophoric elements into stable peptide scaffolds for G protein-coupled receptor modulation [20]. Molecular grafting techniques utilizing the cyclopentane carboxylic acid framework result in improved pharmacokinetic profiles and enhanced oral bioavailability [20]. These engineered constructs demonstrate remarkable enzymatic stability while maintaining selective G protein-coupled receptor binding properties [20].
Table 4: Cyclopentane Carboxylic Acid Derivatives in Drug Development
| Compound Type | Molecular Weight (g/mol) | Stereochemistry | Synthetic Approach | Biological Activity | Drug Development Application |
|---|---|---|---|---|---|
| (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid | 229.27 | (1R,3S) configuration | Stereoselective cyclization | Kinase inhibition, G protein-coupled receptor modulation | Targeted drug development |
| Polyhydroxylated Cyclopentane β-Amino Acids | 250-350 (variable) | Multiple stereocenters | Ring-closing metathesis | Glycosidase inhibition | Bioactive peptide stabilization |
| Cyclopentane-1,3-dione Derivatives | 200-300 (variable) | Mono- and disubstituted | Bioisosteric replacement | Thromboxane receptor antagonism | Cardiovascular therapeutics |
| Cyclopentene-Based Amino Acids | 220-280 (variable) | Enantioselective (85-97% enantiomeric excess) | Spirocyclization reaction | Pharmaceutical building blocks | Pharmaceutical intermediate |
| tert-Butoxycarbonyl-Protected Cyclopentane Analogs | 250-350 (variable) | Chirally defined | Peptide coupling strategies | Peptide-based therapeutics | Investigational compounds |
| Substituted Cyclopentanecarboxylic Acids | 180-250 (variable) | Stereocontrolled synthesis | Asymmetric synthesis | Enzyme inhibition | Lead compound optimization |
Orphan G protein-coupled receptor targeting represents an emerging application area for compounds incorporating this pharmacophore [18]. Clinical trials featuring multiple orphan receptors demonstrate the potential for ligand-independent activation strategies [18]. These approaches enable therapeutic intervention despite limited knowledge of endogenous ligands or signaling pathways [18].
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